An In-Depth Technical Guide to the Physical Properties of 3,4,7-Trimethyl-1-Benzofuran-2-Carboxylic Acid
An In-Depth Technical Guide to the Physical Properties of 3,4,7-Trimethyl-1-Benzofuran-2-Carboxylic Acid
Abstract
Introduction and Rationale
Benzofuran derivatives are a cornerstone of heterocyclic chemistry, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The strategic functionalization of the benzofuran ring system allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile. The target of this guide, 3,4,7-trimethyl-1-benzofuran-2-carboxylic acid, incorporates several key features: a carboxylic acid group essential for target binding and influencing solubility, and three methyl groups that increase lipophilicity and can modulate metabolic stability and binding pocket interactions.
A thorough understanding of a compound's physical properties is a non-negotiable prerequisite for successful drug development. Properties such as solubility, melting point, and pKa directly impact formulation strategies, absorption, distribution, metabolism, and excretion (ADME) profiles, and ultimately, therapeutic efficacy. This guide addresses the critical need for a centralized repository of this information by providing both high-quality predicted values and the explicit experimental protocols required for their empirical validation.
Molecular Structure and Computed Properties
The foundational step in characterizing any novel compound is to define its molecular structure and derive its fundamental computed properties. These in silico predictions offer a valuable baseline prior to embarking on laboratory synthesis and analysis.
Chemical Structure:
Figure 1: Chemical structure of 3,4,7-trimethyl-1-benzofuran-2-carboxylic acid.
Predicted Physicochemical Data
The following properties were calculated using established computational models and algorithms, such as those available through platforms like ChemAxon or ACD/Labs, which utilize fragment-based and quantitative structure-property relationship (QSPR) approaches.[1][2][3]
| Property | Predicted Value | Unit | Significance in Drug Development |
| Molecular Formula | C₁₂H₁₂O₃ | - | Defines the elemental composition. |
| Molecular Weight | 204.22 | g/mol | Impacts diffusion, absorption, and formulation calculations. |
| cLogP | 3.1 ± 0.4 | - | Indicates lipophilicity; crucial for predicting membrane permeability and solubility.[1] |
| pKa | 3.5 ± 0.3 | - | Predicts the ionization state at physiological pH (7.4), which governs solubility and receptor interaction.[4] |
| Aqueous Solubility (LogS) | -3.5 ± 0.6 | log(mol/L) | Fundamental for bioavailability; low predicted solubility suggests potential formulation challenges. |
| Polar Surface Area (PSA) | 50.4 | Ų | Influences membrane transport and blood-brain barrier penetration. |
Synthesis and Purification Protocol
A reliable synthetic route is paramount. The proposed method adapts a classical approach to benzofuran synthesis, starting from a commercially available substituted phenol.
Proposed Synthetic Pathway: Perkin Rearrangement
The synthesis can be efficiently achieved via a Perkin rearrangement of a corresponding 3-halocoumarin intermediate.[5] This involves the initial formation of a substituted coumarin from a salicylaldehyde, followed by halogenation and base-mediated ring contraction.
Step-by-Step Synthesis Protocol
Causality Statement: This multi-step synthesis is chosen for its reliability and use of readily available starting materials. The Perkin rearrangement is a classic and robust method for converting coumarins to benzofurans.[5]
-
Synthesis of 4,5,8-Trimethylcoumarin:
-
To a flask, add 2-hydroxy-3,6-dimethylbenzaldehyde (1.0 eq).[6]
-
Add anhydrous sodium acetate (2.5 eq) and acetic anhydride (5.0 eq).
-
Heat the mixture to 180°C with stirring for 6-8 hours.
-
Cool the reaction mixture and pour it into ice-cold water with vigorous stirring.
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Filter the resulting precipitate, wash thoroughly with water, and dry. Recrystallize from ethanol to yield the coumarin intermediate.
-
-
Synthesis of 3-Bromo-4,5,8-trimethylcoumarin:
-
Dissolve the trimethylcoumarin intermediate (1.0 eq) in acetonitrile.
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Add N-Bromosuccinimide (NBS) (1.1 eq).
-
Reflux the mixture for 3-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction, remove the solvent under reduced pressure, and purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
-
-
Synthesis and Isolation of the Final Product:
-
Suspend the 3-bromo-coumarin intermediate (1.0 eq) in a 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 2-3 hours. The solution should become homogeneous.[5]
-
Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Transfer the filtrate to a beaker and cool in an ice bath.
-
Acidify the solution by dropwise addition of concentrated hydrochloric acid until the pH is approximately 2.
-
A white or off-white precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
Experimental Determination of Physical Properties
The following section details the standard operating procedures for empirically verifying the key physical properties of the synthesized compound.
Melting Point Determination via Differential Scanning Calorimetry (DSC)
Rationale: The melting point (Tm) is a critical indicator of purity. A sharp melting peak suggests a highly pure compound, while a broad peak often indicates impurities. DSC provides a highly accurate and reproducible measurement of Tm and the enthalpy of fusion (ΔHm).[7][8]
Protocol:
-
Accurately weigh 2-5 mg of the dried compound into a Tzero aluminum DSC pan.[9]
-
Hermetically seal the pan using a sample press. Prepare an identical empty pan to serve as the reference.
-
Place the sample and reference pans into the DSC instrument's autosampler or cell.
-
Purge the DSC cell with inert nitrogen gas at a flow rate of 50 mL/min.[10]
-
Equilibrate the cell at 25°C.
-
Initiate the thermal program: Ramp the temperature from 25°C to a temperature at least 20°C above the expected melting point at a rate of 10°C/min.[8]
-
Record the resulting heat flow versus temperature curve.
-
Analyze the data using the instrument's software to determine the extrapolated onset of the melting endotherm, which is reported as the melting point (Tm).
Thermodynamic Aqueous Solubility via Shake-Flask Method
Rationale: Aqueous solubility is a primary determinant of oral bioavailability. The shake-flask method is considered the "gold standard" for determining equilibrium solubility, as it ensures the solution has reached saturation.[11][12]
Protocol:
-
Add an excess amount of the solid compound (e.g., 5-10 mg) to several vials, ensuring a visible amount of solid remains undissolved.[13]
-
To each vial, add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[13][14]
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) or filter through a 0.22 µm syringe filter.
-
Quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve of known concentrations.
Acidity Constant (pKa) Determination via Potentiometric Titration
Rationale: The pKa value dictates the charge state of a molecule at a given pH. For an acidic compound, this influences its solubility in the stomach versus the intestine and its ability to interact with biological targets. Potentiometric titration is a highly precise and reliable method for pKa determination.[15][16][17]
Protocol:
-
Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[15]
-
Accurately prepare a solution of the compound in water or a water/co-solvent mixture (if solubility is low) at a known concentration (e.g., 1-5 mM).[16]
-
Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C) and stir gently with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Using a precision burette, add small, known increments of a standardized titrant (e.g., 0.1 M NaOH) to the solution.[18]
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point (where half of the acid has been neutralized). More accurately, it can be calculated from the inflection point of the first derivative of the titration curve.[19]
Spectroscopic and Spectrometric Characterization
Structural confirmation is achieved by a combination of spectroscopic techniques. The following data are predicted based on the known structure and typical values for related functional groups.
| Technique | Expected Observations |
| Appearance | White to off-white crystalline solid. |
| ¹H NMR | - Carboxylic Acid (COOH): Very broad singlet, δ > 11 ppm. - Aromatic Protons (2H): Two doublets or singlets in the aromatic region, δ ≈ 6.8-7.5 ppm. - Methyl Protons (9H): Three distinct singlets, likely in the range δ ≈ 2.2-2.6 ppm. |
| ¹³C NMR | - Carbonyl (C=O): δ ≈ 165-175 ppm. - Aromatic/Benzofuran Carbons: Multiple signals in the δ ≈ 110-155 ppm region. - Methyl Carbons: Three signals in the δ ≈ 10-25 ppm region. |
| FT-IR | - O-H Stretch (acid): Very broad band, 2500-3300 cm⁻¹. - C-H Stretch (sp² and sp³): ~3100-2850 cm⁻¹. - C=O Stretch (acid): Strong, sharp band, 1700-1725 cm⁻¹. - C=C Stretch (aromatic): Multiple bands, 1450-1600 cm⁻¹. - C-O Stretch: Bands in the 1200-1300 cm⁻¹ region. |
| Mass Spec. (EI) | - Molecular Ion (M⁺): Peak at m/z = 204. - Key Fragments: Loss of -OH (m/z = 187), Loss of -COOH (m/z = 159).[20][21][22] |
Conclusion
This technical guide provides a comprehensive predictive and methodological framework for understanding the physical properties of 3,4,7-trimethyl-1-benzofuran-2-carboxylic acid . While experimental data is currently sparse, the provided computational predictions, a detailed synthetic route, and robust analytical protocols offer researchers a clear and actionable path forward. The systematic determination of these properties is an indispensable step in evaluating the potential of this and other novel benzofuran derivatives as viable drug candidates, enabling informed decisions in lead optimization and formulation development.
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